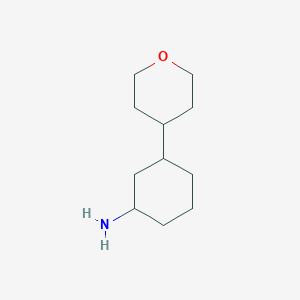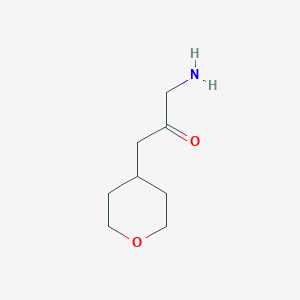
1-Amino-3-(oxan-4-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(oxan-4-yl)propan-2-one typically involves the reaction of oxan-4-yl derivatives with amino-propanone precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize impurities. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(oxan-4-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
1-Amino-3-(oxan-4-yl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(oxan-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Amino-3-(oxan-4-yl)propan-2-one include:
- 1-Amino-3-(oxan-2-yl)propan-2-one
- 1-Amino-3-(oxan-3-yl)propan-2-one
- 1-Amino-3-(oxan-5-yl)propan-2-one
Uniqueness
This compound is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-amino-3-(oxan-4-yl)propan-2-one |
InChI |
InChI=1S/C8H15NO2/c9-6-8(10)5-7-1-3-11-4-2-7/h7H,1-6,9H2 |
Clé InChI |
KGIZLSWYMCKVRJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
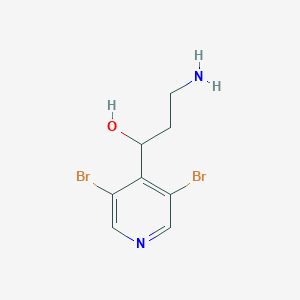
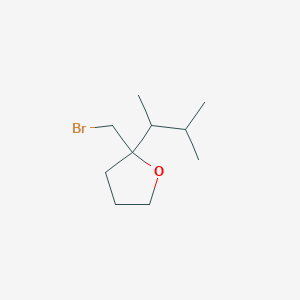
![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
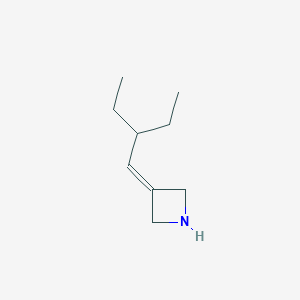
![{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)
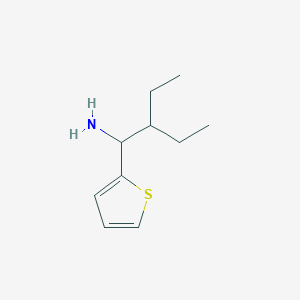
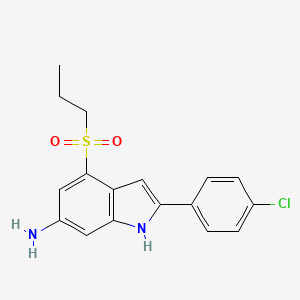
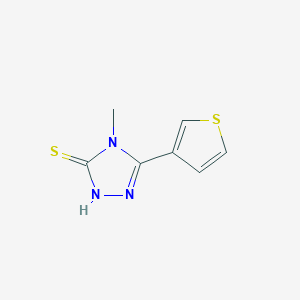
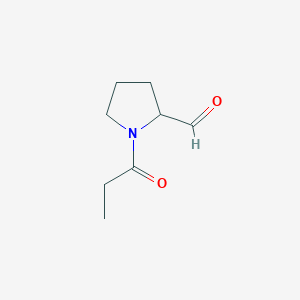
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
